molecular formula C18H17NO4 B13140398 Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- CAS No. 141340-60-5

Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-

Cat. No.: B13140398
CAS No.: 141340-60-5
M. Wt: 311.3 g/mol
InChI Key: PQRYOOAOCNLPGT-UHFFFAOYSA-N
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Description

Introduction

Background and Significance of 4-[[9-(Hydroxymethyl)-9H-Fluoren-2-yl]Amino]-4-Oxobutanoic Acid

The compound belongs to a class of fluorene-derived carboxylic acids characterized by a fused bicyclic aromatic system (fluorene) modified with functional groups that enhance its reactivity and utility. The core structure consists of a fluorenyl group substituted with a hydroxymethyl moiety at the 9-position, linked via an amide bond to a 4-oxobutanoic acid chain. This configuration confers both hydrophobic (aromatic fluorene) and hydrophilic (carboxylic acid) properties, enabling interactions with diverse chemical environments.

The fluorenyl moiety is widely recognized in organic chemistry for its role in photolabile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is instrumental in peptide synthesis. Similarly, the hydroxymethyl substitution in this compound suggests potential utility in designing cleavable linkers or stabilizers for drug delivery systems. The 4-oxobutanoic acid component further introduces a reactive ketone group, which may participate in condensation reactions or serve as a site for further functionalization.

Applications of this compound are hypothesized to span:

  • Pharmaceutical intermediates : As a precursor for prodrugs or targeted therapeutics, leveraging its dual functional groups for conjugation.
  • Materials science : Incorporation into polymers or coatings where the fluorenyl group enhances thermal stability or optical properties.
  • Chemical biology : Use as a probe for studying protein-ligand interactions due to its fluorescent aromatic system.
Structural Comparison with Related Compounds

The table below highlights key structural differences between 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid and analogous fluorene derivatives:

Compound Name Molecular Formula Unique Features
(2R)-2-Amino-4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid C₁₇H₁₆N₂O₃ Chiral center at C2; amino group enables peptide bond formation.
tert-Butyl N-(9H-fluoren-2-yl)carbamate C₁₈H₁₉NO₂ tert-Butoxycarbonyl (Boc) protecting group enhances solubility in organic phases.
Fmoc-GABA-OH C₁₉H₁₉NO₄ 4-Aminobutyric acid backbone with Fmoc protection for solid-phase synthesis.

This comparative analysis underscores the distinct reactivity profile of 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid, particularly its capacity for simultaneous hydrophobic anchoring and hydrophilic interactions.

Objectives and Scope of Research

This article aims to:

  • Elucidate synthetic methodologies for 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid, focusing on efficiency and scalability.
  • Characterize physicochemical properties , including solubility, stability, and spectroscopic signatures, to inform practical applications.
  • Evaluate potential industrial uses , emphasizing its role in pharmaceutical synthesis and advanced material design.

The scope excludes toxicological assessments and dosage optimization, concentrating instead on foundational chemical research. By integrating data from recent studies on analogous compounds, this work seeks to establish a framework for future innovations leveraging this multifunctional molecule.

Properties

CAS No.

141340-60-5

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H17NO4/c20-10-16-13-4-2-1-3-12(13)14-6-5-11(9-15(14)16)19-17(21)7-8-18(22)23/h1-6,9,16,20H,7-8,10H2,(H,19,21)(H,22,23)

InChI Key

PQRYOOAOCNLPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(C2=C1)CO

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are commonly used in organic synthesis to form amide bonds. For compounds like butanoic acid derivatives, this involves reacting an amine with a carboxylic acid or its activated form (e.g., acid chloride) in the presence of a coupling agent.

Reagent Role Conditions
Amine Nucleophile Room temperature to elevated temperatures
Carboxylic Acid or Acid Chloride Electrophile Presence of coupling agents like HBTU, PyBOP, or TBTU
Coupling Agent Facilitates amide bond formation Typically in solvents like DMF or CH2Cl2

Protection and Deprotection

In synthesizing complex molecules, protecting groups are crucial for controlling reactivity. For example, the fluorenyl group might be protected during certain steps to prevent unwanted side reactions.

Protecting Group Purpose Conditions for Removal
Fluorenyl Group Protects the amine during synthesis Deprotection conditions depend on the specific protecting group used

Ring-Opening Reactions

For compounds involving cyclic structures, ring-opening reactions can provide access to linear precursors. This might be relevant if starting materials involve cyclic anhydrides or similar compounds.

Reactant Product Conditions
Cyclic Anhydride Linear Carboxylic Acid Derivative Nucleophilic attack, often in solvents like THF

Challenges and Considerations

  • Regioselectivity : Ensuring that the reaction occurs at the desired position on the fluorene ring.
  • Stereochemistry : Controlling the stereochemistry if chiral centers are involved.
  • Purification : Given the complexity of the molecule, purification might require careful chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxymethyl group, potentially converting it into a carboxyl group.

    Reduction: The compound can be reduced to alter the fluorenyl group or the butanoic acid backbone.

    Substitution: Various substituents can be introduced to the fluorenyl group or the amino linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to these targets, while the butanoic acid backbone may influence the compound’s overall activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Fluorenyl-Modified Butanoic Acids

The target compound shares a fluorenyl moiety with several analogs, but key differences in substituents influence reactivity and applications:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Target Compound : Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- 9-(Hydroxymethyl)fluorenyl Amide, carboxylic acid, hydroxymethyl ~353.4 (estimated) Potential fluorescence, peptide conjugation
4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-3-hydroxybutanoic acid Trifluorobutanoyl, Fmoc-protected amine Amide, hydroxyl, trifluoromethyl Not reported Peptide synthesis, fluorinated intermediates
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid Benzyloxy, Fmoc-protected amine Ester, amide, carboxylic acid 445.46 Solid-phase peptide synthesis (SPPS)
4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-COOH) Thiadiazole, butylthio Amide, thioether Not reported Antimicrobial activity, chitosan functionalization

Key Observations :

  • Hydrophilicity vs. Hydrophobicity : The hydroxymethyl group in the target compound may enhance water solubility compared to Fmoc-protected analogs (e.g., ), which are highly hydrophobic due to aromatic fluorenyl and benzyl groups.
  • Biological Activity : Thiadiazole derivatives like BuTD-COOH exhibit antimicrobial properties when conjugated to chitosan, suggesting that the target compound’s fluorenyl group could be tailored for similar applications if functionalized appropriately .
  • Synthetic Utility : Fmoc-protected analogs () are widely used in SPPS, whereas the target compound’s hydroxymethyl group may enable orthogonal reactivity for bioconjugation or polymer modifications.

Comparative Reactivity and Stability

  • Fluorenyl Derivatives: The 9H-fluorenyl group is prone to π-π stacking and fluorescence, but the hydroxymethyl substituent in the target compound may reduce aggregation compared to non-polar Fmoc analogs .
  • Oxo-Acid Derivatives: 4-Oxo-4-phenyl butanoic acid () undergoes oxidation by Tripropylammonium fluorochromate (TriPAFC) via a non-radical, acid-catalyzed mechanism. The target compound’s fluorenyl-amino group may alter redox behavior compared to phenyl-substituted analogs .

Biological Activity

Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- (commonly referred to as the compound ), is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₆N₁O₄
  • Molecular Weight : 296.32 g/mol

The compound features a butanoic acid moiety linked to a fluorenyl group with a hydroxymethyl substitution, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes. Key mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, potentially modulating metabolic pathways.
  • Cell Signaling Modulation : It has been observed to influence signaling pathways related to inflammation and apoptosis.
  • Gene Expression Alteration : The compound can affect the transcriptional activity of genes involved in cellular stress responses.

In Vitro Studies

Several in vitro studies have explored the effects of this compound on different cell lines:

  • Anticancer Activity : A study investigated the effects on CCRF-CEM leukemia cells, revealing that the compound exhibited cytotoxic effects with an IC₅₀ value of approximately 6.7 μg/mL for specific analogs .
  • Inflammatory Response Modulation : Research indicated that the compound could modulate inflammatory cytokine production in response to stimuli, suggesting potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs derived from the core structure of butanoic acid derivatives. These studies highlighted the importance of structural modifications in enhancing biological efficacy .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ = 6.7 μg/mL against leukemia cells
Anti-inflammatoryModulation of cytokine production
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Related Compounds

Compound NameMolecular WeightBiological Activity
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-296.32 g/molAnticancer, anti-inflammatory
4-amino-7-oxo-substituted analoguesVariesLimited activity noted
4-(5-Methyl-1,3-thiazol-2-yl)butanoic acidVariesAntimicrobial properties

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